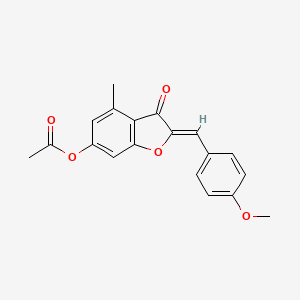

(Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

Propriétés

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-8-15(23-12(2)20)10-16-18(11)19(21)17(24-16)9-13-4-6-14(22-3)7-5-13/h4-10H,1-3H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHPSODYJONTLR-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 4-methoxybenzaldehyde with 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzofuran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 310.34 g/mol. Its structure features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxy and acetyl groups enhances its reactivity and potential therapeutic properties.

Medicinal Applications

-

Antimicrobial Activity

- Several studies have highlighted the antimicrobial properties of compounds similar to (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate. For instance, derivatives containing benzofuran structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

-

Antioxidant Properties

- The antioxidant potential of benzofuran derivatives has been documented extensively. The ability to scavenge free radicals can be attributed to the presence of the methoxy group, which stabilizes radical species.

Material Science Applications

-

Polymer Chemistry

- The compound's unique structure allows it to act as a building block for polymer synthesis. Its reactivity can facilitate the formation of new polymeric materials with enhanced properties.

Case Studies

-

Case Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of several benzofuran derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with similar structural motifs to (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibited significant antibacterial activity, suggesting potential for development into therapeutic agents. -

Case Study on Antioxidant Efficacy

Another research project focused on the antioxidant properties of methoxy-substituted benzofurans. The study found that these compounds effectively reduced oxidative stress markers in vitro, supporting their use in formulations aimed at combating oxidative damage in biological systems.

Mécanisme D'action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. The benzylidene moiety can interact with enzymes or receptors, modulating their activity. Additionally, the benzofuran core can participate in various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Electronic Properties: The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the benzylidene moiety. The 2,4-dimethoxy substituent in introduces ortho/para-directing effects, which may influence regioselectivity in further derivatization.

Solubility and Lipophilicity :

- The methanesulfonate group in enhances aqueous solubility compared to the acetate or carbamate esters in other analogs.

- The diethylcarbamate in compound 9d increases lipophilicity, favoring membrane permeability but reducing solubility.

The pyrazole ring in compound 9d introduces a planar heterocycle, which may enhance π-stacking interactions in enzyme active sites.

Activité Biologique

(Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure characterized by a benzofuran core with methoxy and acetyl substituents. The compound's structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study : A study evaluating the antioxidant capacity of related compounds demonstrated that they effectively scavenged free radicals and reduced oxidative damage in cellular models. The mechanism involves the donation of hydrogen atoms from the phenolic groups, stabilizing free radicals.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate may serve as a potential antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. In vivo studies on animal models have demonstrated promising results in reducing inflammation and oxidative stress markers.

Safety and Toxicity

Toxicological assessments indicate that (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibits low toxicity at therapeutic doses.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

Answer : The synthesis typically involves a Knoevenagel condensation between 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate and 4-methoxybenzaldehyde under acidic or basic conditions. Key steps include:

- Reagent selection : Use of catalysts like piperidine or anhydrous ZnCl₂ to promote condensation .

- Stereochemical control : The Z-configuration is favored by steric hindrance between substituents, confirmed via NOESY NMR .

- Purification : Recrystallization from DMF or ethanol ensures purity .

Characterization involves NMR (¹H/¹³C), IR (for carbonyl groups), and mass spectrometry .

Basic: How is the Z-configuration of the benzylidene moiety confirmed in this compound?

Answer : Two primary methods are used:

- X-ray crystallography : Provides unambiguous confirmation of the stereochemistry, as demonstrated in structurally analogous benzofuran derivatives .

- NOESY NMR : Correlates spatial proximity between protons on the benzylidene and benzofuran moieties. For example, cross-peaks between the methoxy group and the methyl group at position 4 support the Z-configuration .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer : Contradictions often arise from variations in:

- Assay conditions : Differences in solvent (e.g., DMSO concentration), pH, or incubation time can alter activity .

- Compound purity : HPLC or LC-MS should verify >95% purity before testing .

- Cell-line specificity : Activity may vary due to receptor expression levels; cross-validate using multiple cell lines .

Advanced: What computational strategies predict the bioactivity and binding affinity of this compound?

Answer : Computational workflows include:

- Molecular docking : Tools like AutoDock Vina or Discovery Studio model interactions with target proteins (e.g., cyclooxygenase or kinases) .

- QSAR modeling : Uses descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- MD simulations : Assess stability of ligand-protein complexes over time .

Advanced: How can stability issues during storage or experimental use be addressed?

Answer : Stability challenges include hydrolysis of the acetate group or oxidation of the benzylidene moiety. Mitigation strategies:

- Storage : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent light/oxygen degradation .

- In situ monitoring : Track degradation via HPLC or UV-Vis spectroscopy during kinetic studies .

- Excipients : Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Basic: What analytical techniques confirm the presence of the ester group at position 6?

Answer : Key techniques:

- IR spectroscopy : A strong absorption band at ~1740 cm⁻¹ indicates the carbonyl stretch of the ester .

- ¹H NMR : A singlet at δ 2.1–2.3 ppm (acetate methyl) and a quartet for the benzofuran-CH₂ group .

- DEPT-135 NMR : Identifies the quaternary carbon adjacent to the ester oxygen .

Advanced: How can analogs of this compound be designed to improve pharmacokinetic properties?

Answer : Rational design strategies:

- Bioisosteric replacement : Substitute the 4-methoxy group with halogen atoms (e.g., Cl, F) to enhance metabolic stability .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity and improve solubility .

- Prodrug approaches : Mask the acetate group with enzymatically cleavable moieties for controlled release .

Basic: What are the key structural motifs in this compound that correlate with reported bioactivity?

Answer : Critical pharmacophores include:

- Benzofuran core : Contributes to π-π stacking with protein targets .

- 4-Methoxybenzylidene group : Enhances lipophilicity and membrane permeability .

- Acetate ester : Acts as a prodrug moiety, hydrolyzing in vivo to release the active phenolic form .

Advanced: How do reaction conditions influence the yield and stereoselectivity of the synthesis?

Answer : Key factors:

- Catalyst choice : ZnCl₂ increases electrophilicity of the aldehyde, favoring Z-isomer formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, improving yield .

- Temperature : Reflux (100–120°C) accelerates condensation but may promote side reactions; monitor via TLC .

Advanced: What spectroscopic methods differentiate this compound from its E-isomer or structural analogs?

Answer : Discrimination techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.